

# Application Note & Protocol: Economic Modeling of Urban Development in Teresina

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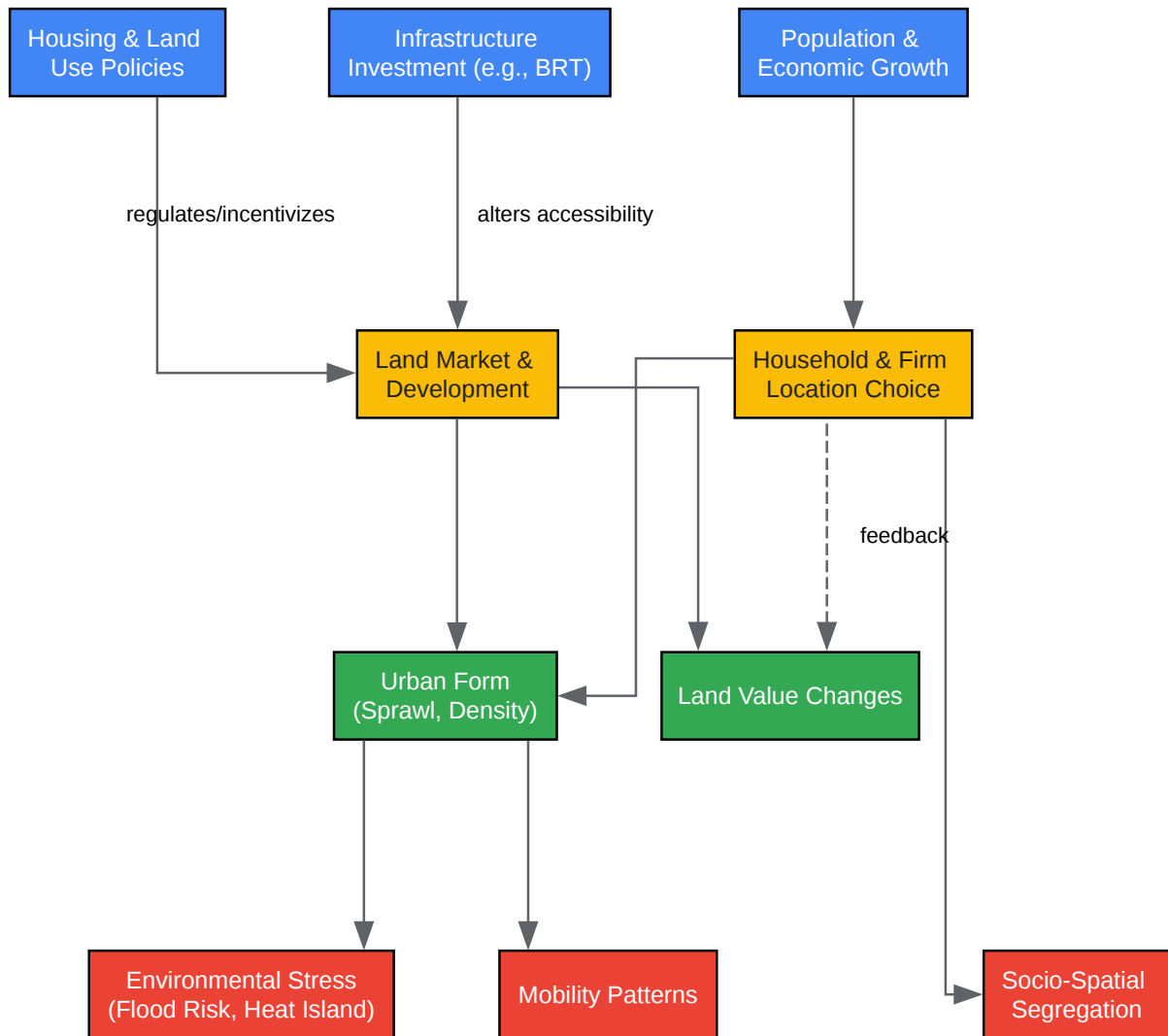
## Introduction

**Teresina**, the capital of the state of Piauí, presents a unique case for the study of urban development in Northeast Brazil. As the only non-coastal capital in the region, its growth is shaped by a specific set of economic, social, and environmental factors.[1] The city is currently experiencing rapid urbanization characterized by significant urban sprawl, where the expansion of the urban footprint exceeds population growth.[2][3] This process is influenced by national housing policies, infrastructure investments, and the pressure of the real estate market.[4][5] Key challenges include inadequate public transportation, social segregation with vulnerable populations located in high-risk areas, and environmental degradation, including the loss of green spaces and increased flood risk.[4][6][7][8][9]

Economic modeling provides a powerful quantitative tool to understand these complex dynamics. By simulating the interactions between transportation systems, land use, and economic agents (households, firms), researchers can forecast future development scenarios and evaluate the potential impacts of policy interventions. This document provides an application note on selecting appropriate models and a detailed protocol for implementing an Agent-Based Model (ABM) to study urban development in **Teresina**.

# Conceptual Framework of Urban Development in Teresina

The urban development of **Teresina** is driven by a set of interconnected factors. Population growth and economic activity create demand for housing and commercial space. This demand is met through land development, which is heavily influenced by public policy, including infrastructure projects (e.g., new roads, BRT systems) and national housing programs.<sup>[4][5][10]</sup> These drivers collectively shape the city's urban form, leading to outcomes such as peripheral expansion and changes in land value. These physical changes, in turn, have significant socio-economic and environmental consequences, including altered mobility patterns, social segregation, and increased vulnerability to climate change impacts like flooding and extreme heat.<sup>[4]</sup>



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**Caption:** Conceptual model of urban development drivers and impacts in **Teresina**.

## Application Notes: Selecting an Economic Model

Two primary modeling approaches are suitable for analyzing **Teresina**'s urban development: Land Use and Transport Interaction (LUTI) models and Agent-Based Models (ABM).

- **3.1 Land Use and Transport Interaction (LUTI) Models:** These are aggregate models that simulate the reciprocal relationship between transportation infrastructure and land use patterns. A LUTI model for **Teresina** could effectively forecast how the new BRT system

might influence population and employment density across different zones of the city over time.[6][11] They are well-suited for long-term strategic planning at a macro level.

- **3.2 Agent-Based Models (ABM):** These are disaggregate, bottom-up models that simulate the actions and interactions of autonomous agents (e.g., individual households, developers). An ABM is particularly powerful for **Teresina** as it can explicitly model the location choices of heterogeneous households based on factors like income, housing affordability, and flood risk. This allows for a nuanced analysis of social segregation and the impacts of policies like the 'My House My Life' program.[5][10]

Feature	Land Use and Transport Interaction (LUTI) Model	Agent-Based Model (ABM)
Approach	Top-down, aggregate (zonal)	Bottom-up, disaggregate (individual agents)
Core Mechanic	Equilibrium-based, spatial interaction	Rule-based agent decisions, emergent behavior
Data Needs	Zonal data (population, employment), transport networks	Microdata (household surveys), GIS layers (parcels, zoning)
Key Output	Aggregate land use and travel patterns	Detailed spatial patterns, social segregation metrics
Best For	Strategic, long-range forecasts of macro-level changes	Analyzing emergent phenomena and policy impacts on heterogeneous populations
Teresina Use Case	Forecasting city-wide density shifts due to the BRT system	Simulating how different income groups choose housing locations in response to flood risk and new transport options

## Protocol: A Spatially-Explicit Agent-Based Model for Teresina

This protocol outlines the steps to develop a simplified ABM to simulate residential location choice and urban sprawl in **Teresina**.

4.1 Objective: To simulate how household location decisions, influenced by infrastructure (BRT) and environmental factors (flood risk), drive urban land use change over a 10-year period.

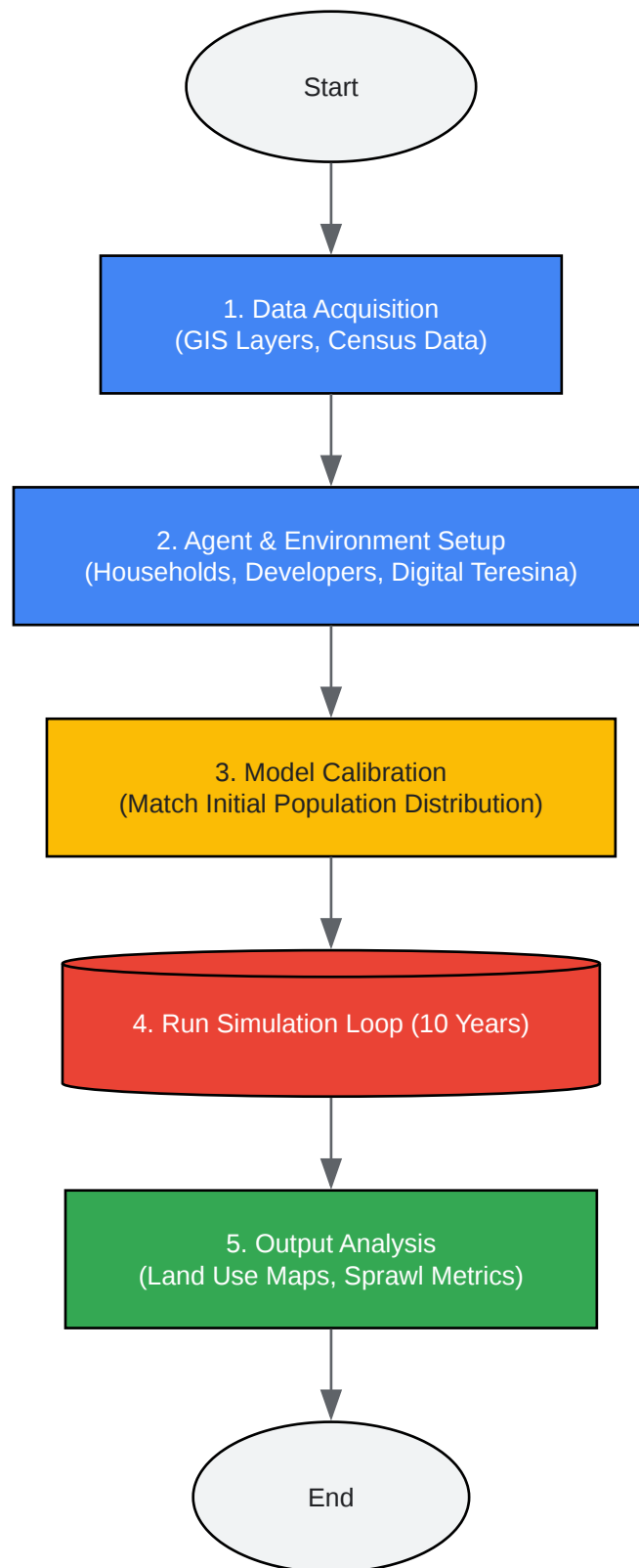
4.2 Materials:

- Software: NetLogo, Repast, or a GIS-based environment with scripting capabilities (e.g., Python with GeoPandas).
- Data:
  - GIS Data: Shapefiles of **Teresina**'s municipal boundary, land use/land cover, road network, planned BRT corridors, and designated flood-risk zones.[\[4\]](#)
  - Census Data: Aggregated census tract data on population, household income distribution, and housing tenure.
  - Economic Data: Information on land prices and construction costs.

4.3 Step-by-Step Procedure:

- Environment Setup: Create a gridded digital environment representing **Teresina**, where each cell (patch) has attributes: land use type, land value, accessibility score, and a flood-risk flag (binary: yes/no).
- Agent Initialization:
  - Create a population of household agents, each with an assigned income level based on census distributions.
  - Create developer agents who can convert vacant land to residential use if profitable.
- Model Calibration (Year 0):
  - Distribute the initial household agents across existing residential cells to match current population density patterns from census data.

- Calculate initial accessibility for each cell based on its distance to the city center and major roads.
- Simulation Loop (Run for 10 annual "ticks"):
  - Household Decision: At each tick, a fraction of households decides to move. They evaluate vacant cells based on a utility function, considering:
    - Affordability: (Land Price vs. Household Income)
    - Accessibility: (Proximity to jobs and the new BRT line)
    - Risk Aversion: (Negative utility for cells within a flood-risk zone)
  - Developer Action: Developer agents identify areas with high demand (many households seeking to move there) and convert vacant land to residential if the potential sale price exceeds development costs.
  - Environment Update: Update the land use of converted cells. Recalculate accessibility scores to reflect the influence of the new BRT system as it becomes operational in the simulation.
- Output Analysis: After 10 years, export the final land use map. Analyze the results by comparing the spatial distribution of different income groups, measuring the growth in peripheral areas (sprawl), and quantifying the population residing in flood-risk zones.



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**Caption:** Experimental workflow for an Agent-Based Model of **Teresina's** urban growth.

## Data Presentation

Effective modeling requires robust baseline data. The following tables summarize key indicators and projects relevant to **Teresina's** urban development.

Table 1: Key Demographic and Economic Indicators for **Teresina**

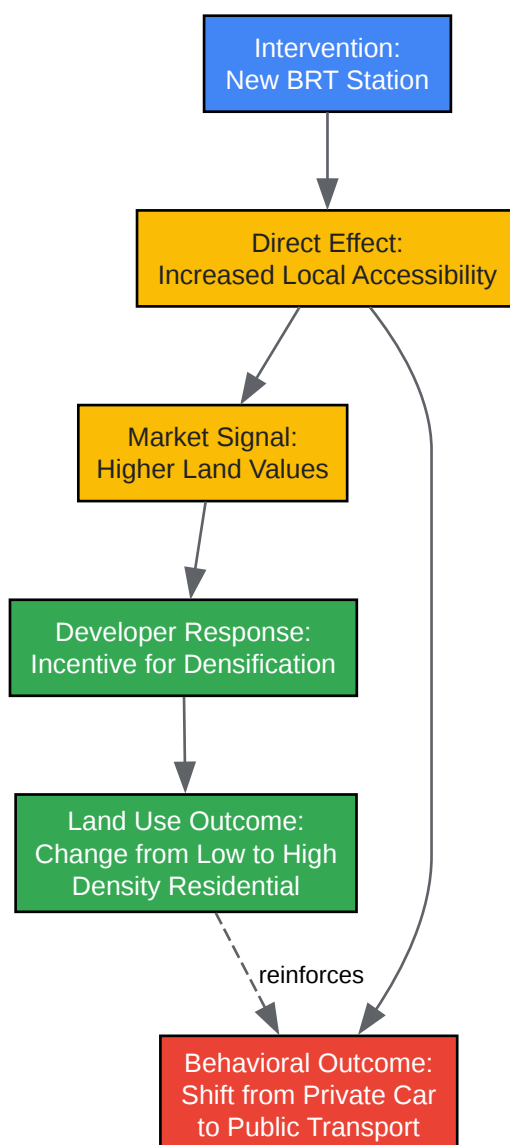
Indicator	Value	Year	Source
Population	866,300	2019	IBGE[1]
Urban Area	263.94 km <sup>2</sup>	2019	UN-Habitat[8]
GDP	~US\$ 4.2 Billion	2019	IBGE[4]
GDP per capita	R\$ 24,858.31	~2021	IBGE[1]
Human Development Index (HDI)	0.751	~2021	IBGE[1]
Informal Employment Rate	44.7%	~2021	UN-Habitat[8]

Table 2: Major Urban Development Programs and Investments

Program / Project	Description	Key Stakeholders
BRT System	Development of a Bus Rapid Transit network to create a new feeder-trunk public transport system.[6][11]	Municipal Government, National Government (PAC)
Lagoas do Norte Programme	Urban and environmental upgrading program in a flood-prone area of the city.[4]	Municipal Government, World Bank
Sustainable Teresina	A program focused on sustainable urban development initiatives.[4]	Municipal Government, CAF Development Bank
Agenda Teresina 2030	Strategic plan for long-term sustainable development.[4]	Municipal Government, AFD (French Development Agency)

## Modeling Causal Pathways

Economic models are effective at tracing the causal or "signaling" pathways of policy interventions. For example, the introduction of a new BRT station creates a cascade of effects that can be visualized. The new infrastructure improves accessibility, which is capitalized into higher land values. This sends a market signal to developers, incentivizing new construction and land use change, ultimately leading to shifts in residential density and travel behavior.



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**Caption:** Causal pathway diagram of a new BRT station's impact on urban development.

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